Sgc-aak1-1N
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Overview
Description
SGC-AAK1-1N is a negative control for SGC-AAK1-1.
Scientific Research Applications
Chemical Probe Development and Cellular Function Study
SGC-AAK1-1N is part of the family of inhibitors developed for targeting AAK1 (adaptor-associated kinase 1) and BMP2K (bone morphogenetic protein 2 kinase). These inhibitors are based on a 3-acylaminoindazole scaffold and are synthesized to yield potent dual AAK1/BMP2K inhibitors. SGC-AAK1-1, a close relative of this compound, is notable for its potency and selectivity for AAK1/BMP2K over other NAK family members. It has demonstrated narrow activity in kinome-wide screens and is functionally active in cells. As such, SGC-AAK1-1 serves as one of the best available small molecule tools to study the functions of AAK1 and BMP2K (Wells et al., 2019).
Role in Drug Discovery and Pre-Competitive Research
The Structural Genomics Consortium (SGC), associated with molecules like this compound, emphasizes a radical approach to pre-competitive research. It fosters a collaborative, open-access ethos that diverges from the traditional model of direct appropriations and patenting prevalent in the pharmaceutical sector. The SGC is deemed a significant contributor to shared knowledge resources for drug discovery, serving as a distinctive model of knowledge production and offering a knowledge infrastructure for the scientific community at large. This model is particularly crucial for extracting value and generating knowledge within the field, hinting at a sustainable future for open science frameworks in health research and innovation (Jones & Chataway, 2021).
Advancements in Kinase Inhibition and Cellular Biology
Related research presents SGC-GAK-1, a potent, selective, and cell-active inhibitor of cyclin G-associated kinase (GAK), alongside a structurally related negative control SGC-GAK-1N. These chemical probes are valuable for investigating the cellular biology of GAK inhibition, offering insights into the mechanisms underlying kinase-related cellular functions and their implications in various biological processes and diseases (Asquith et al., 2019).
Properties
Molecular Formula |
C20H22N4O3S |
---|---|
Molecular Weight |
398.48 |
IUPAC Name |
N-[6-[3-(cyclopropylsulfonylamino)phenyl]-1H-indazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H22N4O3S/c1-12(2)20(25)21-19-17-9-6-14(11-18(17)22-23-19)13-4-3-5-15(10-13)24-28(26,27)16-7-8-16/h3-6,9-12,16,24H,7-8H2,1-2H3,(H2,21,22,23,25) |
InChI Key |
RAIAORGFMNXPOV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NNC2=C1C=CC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4CC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SGCAAK11N; SGC AAK1 1N; SGC-AAK1-1N; SGCAAK1-1N; SGC-AAK11N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.